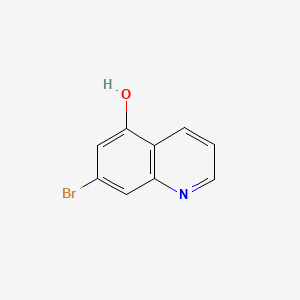

7-Bromoquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLUBMAJPKDQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743887 | |

| Record name | 7-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261677-80-8 | |

| Record name | 7-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinolin-5-ol: Structure, Properties, and Synthetic Strategies

This guide provides a comprehensive technical overview of 7-Bromoquinolin-5-ol, a halogenated quinoline derivative. While this specific isomer is not as extensively documented as its counterparts, this document synthesizes available data, discusses its chemical context, and outlines its synthetic pathway. We will delve into its structural characteristics, predicted physicochemical properties, and the rationale behind its synthesis, providing valuable insights for researchers, chemists, and professionals in drug development.

Introduction to the Bromo-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen and hydroxyl substituents onto this scaffold profoundly influences its electronic properties, lipophilicity, and potential for biological interactions and further chemical modification.

This compound belongs to this important class of compounds. Its structure, featuring a bromine atom at the 7-position and a hydroxyl group at the 5-position, offers a unique combination of features for scientific exploration. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] The hydroxyl group, in turn, can modulate the compound's solubility and act as a hydrogen bond donor, which is often critical for binding to biological targets.

Chemical Structure and Identification

The fundamental structure of this compound is a quinoline core substituted at positions 5 and 7.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can compile its fundamental properties. Properties for related isomers are provided for context and comparison.

| Property | Value (this compound) | Reference / Note |

| IUPAC Name | This compound | PubChem CID 15876352 |

| CAS Number | 1261677-80-8 | [4] |

| Molecular Formula | C₉H₆BrNO | Calculated |

| Molecular Weight | 224.06 g/mol | Calculated |

| Melting Point | Not available | Data for 7-bromo-5-methylquinolin-8-ol is 160 °C.[5] |

| Boiling Point | Not available | Data for the isomer 5-bromoquinolin-8-ol is 362.7°C.[6] |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from related compounds like 5,7-dibromoquinolin-8-ol.[3][7] |

Synthesis Protocol and Mechanistic Insights

This compound can be synthesized via a two-step process starting from a methoxy-substituted precursor. The choice of this pathway is guided by the need for regioselective control and the robust nature of the reactions involved.

Synthetic Workflow

The overall synthesis involves the preparation of 7-bromo-5-methoxyquinoline followed by a demethylation step.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 3. 5,7-DIBROMO-8-HYDROXYQUINOLINE CAS#: 521-74-4 [m.chemicalbook.com]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 7-bromo-5-methylquinolin-8-ol | 7175-09-9 [amp.chemicalbook.com]

- 6. 5-bromoquinolin-8-ol | 1198-14-7 [chemnet.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 7-Bromoquinolin-5-ol: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 7-Bromoquinolin-5-ol (CAS No. 1261677-80-8), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, plausible synthetic routes, spectroscopic profile, and prospective applications, grounding the discussion in established chemical principles and data from structurally related analogs.

Introduction and Core Compound Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core structure. The molecule is substituted with a bromine atom at the 7-position and a hydroxyl group at the 5-position.[1] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for chemical modifications.[1] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl group can modulate the compound's solubility and participate in hydrogen bonding, a key interaction in many biological systems.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established or reasonably estimated.

| Property | Value | Source(s) |

| CAS Number | 1261677-80-8 | [2][3] |

| Molecular Formula | C₉H₆BrNO | [2][3] |

| Molecular Weight | 224.05 g/mol | [2][3] |

| Appearance | Solid (predicted) | [1] |

| Synonyms | 7-Bromo-5-hydroxyquinoline | [1][4] |

| SMILES | Oc1cc(Br)cc2c1cccc2 | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the construction of the quinoline core via the Skraup reaction, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and finally, demethylation to yield the target phenol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a composite based on the Skraup reaction and subsequent functionalization steps.[4][5] Causality: The Skraup reaction is a classic and effective method for constructing the quinoline ring system from anilines. The use of 3,5-dibromoaniline as a starting material strategically places bromine atoms at the 5 and 7 positions. The subsequent nucleophilic aromatic substitution with sodium methoxide is expected to yield a mixture of isomers, with the methoxy group replacing one of the bromine atoms. The final demethylation step with a strong acid like HBr is a standard procedure to convert an aryl methyl ether to a phenol.

Step 1: Synthesis of 5,7-Dibromoquinoline

-

To a reaction vessel, add 3,5-dibromoaniline, 70% sulfuric acid, and an oxidizing agent such as m-sodium nitrobenzenesulfonate.[5]

-

Heat the mixture to approximately 100°C.

-

Slowly add glycerol dropwise to the heated mixture.

-

Increase the temperature to 135°C and maintain for 3 hours.

-

After cooling to room temperature, quench the reaction by pouring the mixture into a large volume of crushed ice.

-

Neutralize the solution to pH 7 with aqueous ammonia.

-

Filter the resulting precipitate. The filtrate can be extracted with a suitable organic solvent like ethyl acetate to recover any dissolved product.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 5,7-dibromoquinoline.

Step 2: Synthesis of 7-Bromo-5-methoxyquinoline

-

Dissolve the 5,7-dibromoquinoline in a suitable solvent system that can facilitate the reaction with sodium methoxide.

-

Add sodium methoxide to the solution. The reaction will proceed via a nucleophilic aromatic substitution, yielding a mixture of 7-bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, perform an aqueous workup to remove any remaining sodium methoxide and salts.

-

Separate the isomeric products using column chromatography to isolate the desired 7-bromo-5-methoxyquinoline.

Step 3: Synthesis of this compound

-

Mix the isolated 7-bromo-5-methoxyquinoline with 48% hydrobromic acid.[4]

-

Reflux the mixture for approximately 20 hours.[4]

-

Cool the reaction to room temperature and pour it into water.

-

Adjust the pH to alkaline using a saturated ammonia solution, which will precipitate the product.[4]

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 50°C to yield this compound.[4]

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is scarce. The following represents available data and predicted spectral characteristics based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A partial spectrum has been reported: (400 MHz, DMSO-d₆): δ 7.48 (1H, m), 7.18 (1H, s) ppm.[4] A full spectrum would be expected to show distinct signals for each of the aromatic protons, with coupling patterns consistent with the substitution on the quinoline ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous bioactive molecules. Therefore, its primary application is as a versatile building block in the synthesis of novel compounds for drug discovery.

-

Anticancer Potential: The 8-hydroxyquinoline scaffold, a close analog, is known for its anticancer properties, often attributed to its ability to chelate metal ions and interfere with enzymatic processes.[6] Brominated quinolines have also demonstrated significant antiproliferative activity against various cancer cell lines.[1] The combination of the hydroxyl and bromo substituents in this compound makes it a promising candidate for the development of novel anticancer agents.

-

Antimicrobial Activity: Quinoline derivatives have a long history as antimicrobial agents. The lipophilicity imparted by the bromine atom, combined with the hydrogen-bonding capability of the hydroxyl group, could lead to derivatives with potent antibacterial or antifungal properties.[7]

-

Chemical Probe and Ligand Development: The bromine atom at the 7-position can be readily functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of diverse chemical groups to probe structure-activity relationships (SAR) and optimize ligand binding to biological targets.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following hazards:[2]

-

GHS Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling Recommendations:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the development of new therapeutic agents and chemical probes. While detailed experimental data on this specific isomer is limited, its synthesis is achievable through established chemical transformations. Its structural features suggest a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

ResearchGate. Synthesis of 5-Hydroxyquinolines | Request PDF. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

-

Semantic Scholar. Synthesis of 5-hydroxyquinolines. [Link]

-

Alfa Chemical. Fabricants de la série Acridine Chine de haute qualité...[Link]

- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

-

Appchem. This compound | 1261677-80-8 | C9H6BrNO. [Link]

-

ResearchGate. Examples of some 5-substituted 8-hydroxyquinoline derivatives. [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

- Google Patents. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.

-

Scribd. Computational Prediction of NMR Shifts | PDF | Nuclear Magnetic Resonance. [Link]

-

Chemaxon. NMR Predictor Guide: Which Type Is Best for You?[Link]

-

Corin Wagen. Computational NMR Prediction: A Microreview. [Link]

- Google Patents.

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

-

ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

Sources

- 1. CAS 1261677-80-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 1261677-80-8 [chemicalbook.com]

- 5. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 7-Bromoquinolin-5-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-bromoquinolin-5-ol. As a key heterocyclic scaffold, the precise elucidation of its chemical structure is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided, alongside an in-depth analysis of predicted spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the structural and electronic properties of this compound.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous synthetic and natural products with significant biological activities. The introduction of a bromine atom and a hydroxyl group at specific positions on the quinoline ring, as in this compound, can profoundly influence its physicochemical properties and biological interactions. The precise positions of these substituents are critical for the molecule's intended function, making unambiguous structural confirmation essential.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about a molecule's structure, connectivity, and functional groups. This guide will delve into the three primary spectroscopic methods used to characterize this compound, offering both the "how" and the "why" behind the analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | dd | J = 4.5, 1.5 |

| H-3 | 7.3 - 7.5 | dd | J = 8.5, 4.5 |

| H-4 | 8.8 - 9.0 | dd | J = 8.5, 1.5 |

| H-6 | 7.0 - 7.2 | d | J = 2.0 |

| H-8 | 7.6 - 7.8 | d | J = 2.0 |

| 5-OH | 9.5 - 10.5 | s (broad) | - |

Note: Predicted values are based on established principles of NMR spectroscopy and analysis of similar quinoline derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

The protons on the pyridine ring (H-2, H-3, H-4) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.

-

The hydroxyl proton (5-OH) is predicted to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

The protons on the benzene ring (H-6, H-8) will show chemical shifts influenced by the hydroxyl and bromo substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 121 - 125 |

| C-4 | 135 - 139 |

| C-4a | 140 - 144 |

| C-5 | 150 - 154 |

| C-6 | 110 - 114 |

| C-7 | 115 - 119 |

| C-8 | 118 - 122 |

| C-8a | 128 - 132 |

Note: These are estimated values. The carbon attached to the hydroxyl group (C-5) and the carbon attached to the bromine atom (C-7) will have their chemical shifts significantly influenced by these substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment relies on meticulous sample preparation and instrument setup.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).[1] The choice of solvent is critical as it can influence chemical shifts.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

-

Final Volume: Adjust the final volume in the NMR tube to a height of about 4-5 cm.[1][4]

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary.

-

NMR Workflow Diagram

References

A Comprehensive Technical Guide to 7-Bromoquinolin-5-ol for Advanced Research

An In-depth Analysis of Physicochemical Properties, Reactivity, and Synthetic Utility for Drug Discovery and Materials Science

Prepared by: Gemini, Senior Application Scientist

Introduction

7-Bromoquinolin-5-ol is a halogenated derivative of quinolin-5-ol, a heterocyclic scaffold of significant interest to the scientific community. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromine atom at the 7-position and a hydroxyl group at the 5-position endows this molecule with a unique combination of reactivity and functionality. This makes it a valuable building block for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics to leverage its full potential in their research endeavors. We will delve into its structural features, spectroscopic profile, reactivity, and synthetic applications, with a focus on the causality behind its chemical behavior and its utility in modern synthetic chemistry.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 130025-45-3 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| InChI | InChI=1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H |

| SMILES | C1=CC2=C(C(=C(C=C2)Br)O)N=C1 |

Physical Properties

The physical properties of a compound are critical determinants of its handling, storage, and application, particularly in solubility for assays and formulations.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 138-143 °C | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO and methanol. | [2][3] |

| pKa | 2.23 ± 0.30 (Predicted) | [3] |

The phenolic hydroxyl group at the 5-position and the nitrogen atom in the quinoline ring can participate in hydrogen bonding, which influences the compound's melting point and solubility. Its solubility in organic solvents is typical for aromatic compounds of this size and is a key consideration for its use in synthetic reactions.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-rich quinoline ring, the activating hydroxyl group, and the deactivating but synthetically versatile bromine atom.

Reactivity of the Quinoline Ring

The 8-hydroxyquinoline scaffold, a close analog, is a privileged structure known for its potent chelating properties with a wide range of metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺).[4] This chelation is a critical aspect of the biological activity observed in many quinoline derivatives, often linked to the disruption of metal ion homeostasis.[4] The hydroxyl group at the 5-position in this compound is expected to confer similar metal-chelating capabilities.

Synthetic Utility of the Bromine Atom

The bromine atom at the 7-position is the most significant feature for synthetic chemists. It serves as an excellent "handle" for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This allows for the construction of more complex derivatives by forming new carbon-carbon or carbon-heteroatom bonds.

Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[5]

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

The ability to easily functionalize the 7-position is crucial for exploring structure-activity relationships (SAR) in drug discovery programs, allowing for the systematic modification of the molecule to optimize its biological activity and physicochemical properties.[5]

Diagram 1. Suzuki-Miyaura cross-coupling reaction at the 7-position.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of a related compound, 7-bromo-8-hydroxyquinoline, shows characteristic signals in the aromatic region. For this compound, one would expect distinct doublets and doublets of doublets for the protons on the quinoline ring system, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.[6] A broad singlet corresponding to the hydroxyl proton would also be present.

-

¹³C NMR : The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the hydroxyl group would be shifted downfield, while the carbon attached to the bromine would also show a characteristic shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include a broad O-H stretching band for the hydroxyl group, C=C and C=N stretching vibrations from the quinoline ring, and a C-Br stretching vibration at lower wavenumbers.[7]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of a monobrominated compound.[1][7] An EI-MS spectrum for a related isomer, 7-bromoquinolin-8-ol, shows a strong molecular ion peak at m/z 224 (M+H)⁺.[1]

Synthesis Protocol

This compound can be synthesized via the electrophilic bromination of quinolin-5-ol. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and prevent the formation of di-brominated products.

Exemplary Protocol: Selective Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from methods used for the selective bromination of similar hydroxyquinoline systems.[1][8]

Objective: To synthesize this compound via electrophilic bromination of quinolin-5-ol.

Materials:

-

Quinolin-5-ol

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve quinolin-5-ol (1 equivalent) in chloroform or glacial acetic acid in a round-bottom flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution. The use of NBS is a field-proven choice for achieving mono-bromination with higher selectivity compared to using elemental bromine, which can lead to over-bromination.[8]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]

-

Work-up: Upon completion, if chloroform was used, wash the organic layer with a 5% NaHCO₃ solution to neutralize any acidic byproducts, followed by water.[1] If acetic acid was used, carefully neutralize the mixture with a saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to yield pure this compound.[1]

Applications in Research and Drug Development

The this compound scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.

-

Medicinal Chemistry: Quinoline derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[8][9] this compound serves as a key intermediate for synthesizing libraries of novel compounds to be screened for biological activity. For instance, derivatives of 7-bromoquinoline-5,8-dione have been investigated for their antimicrobial potency.[10]

-

Materials Science: The 8-hydroxyquinoline moiety is a classic ligand in coordination chemistry and has been incorporated into organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability to functionalize the 7-position of this compound allows for the fine-tuning of the electronic and photophysical properties of these materials.[4]

Safety and Handling

Conclusion

This compound is a highly versatile and valuable chemical building block. Its physical properties make it amenable to a variety of standard laboratory procedures, while its chemical reactivity, centered on the synthetically accessible bromine atom and the metal-chelating hydroxyl group, provides a gateway to a vast chemical space. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties is paramount for designing innovative molecules with tailored functions. This guide serves as a foundational resource to facilitate such endeavors.

References

- ChemicalBook. (n.d.). 7-bromo-5-methylquinolin-8-ol | 7175-09-9.

- ChemicalBook. (n.d.). 7-Bromoquinolin-8-ol synthesis.

- Krishna, P., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Journal of the Serbian Chemical Society.

- Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

- ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF.

-

PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]

- TradeIndia. (n.d.). Buy 7-Bromoquinoline, Affordable Price, Industrial/Pharmaceutical Grade, 98% Purity.

- ChemicalBook. (n.d.). 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- BenchChem. (n.d.). 5-Bromoquinolin-8-ol | High-Purity Reagent.

- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis.

- ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

Sources

- 1. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 7-Bromoquinoline, Affordable Price, Industrial/Pharmaceutical Grade, 98% Purity [forecastchemicals.com]

- 3. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]

- 4. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. From the historic antimalarial quinine to cutting-edge kinase inhibitors for cancer, quinoline derivatives have consistently proven their versatility and efficacy.[3][4] This guide provides a comprehensive review for researchers and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of this remarkable heterocyclic system. We will explore the causality behind experimental choices and provide actionable protocols to empower further discovery.

The Quinoline Core: Structural Significance and Synthetic Strategies

Quinoline, or 1-azanaphthalene, is a weakly basic, aromatic heterocyclic compound.[5][6] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent pharmacophore capable of various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal coordination. This versatility is the foundation of its broad pharmacological activity.[2][3]

Foundational Synthetic Methodologies

The construction of the quinoline ring has been a subject of extensive research for over a century, leading to several classic named reactions that remain relevant today. The choice of synthesis is often dictated by the desired substitution pattern on the final molecule.

-

Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline) with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). It is a robust method but can be harsh.[7][8]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds reacting with anilines, offering more versatility in the final product.[7][8]

-

Friedländer Synthesis: This is one of the most widely used methods, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester) in the presence of an acid or base catalyst. Its milder conditions and good yields make it a preferred choice for synthesizing substituted quinolines.[3][8]

-

Combes Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions.

-

Modern Approaches: Contemporary organic synthesis has introduced more sophisticated methods, such as palladium-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allow for precise and efficient functionalization of the quinoline core.[9][10]

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of quinoline derivatives.

Therapeutic Applications of Quinoline Derivatives

The quinoline scaffold is a key component in numerous FDA-approved drugs and clinical candidates.[11] Its derivatives have shown remarkable efficacy against infectious, inflammatory, and proliferative diseases.

Antimicrobial Agents

Antimalarials: Quinolines are the bedrock of antimalarial therapy.[2]

-

Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, quinoline drugs like chloroquine and hydroxychloroquine become protonated and trapped.[12][13][14] During hemoglobin digestion, the parasite releases toxic heme. These drugs are thought to bind to heme, preventing its polymerization into non-toxic hemozoin crystals.[12][15][16] The accumulation of the drug-heme complex leads to oxidative stress and parasite death.[14][15]

-

Key Drugs: Chloroquine, Hydroxychloroquine, Quinine, Mefloquine, Primaquine.[12][17]

-

Challenge: The emergence of drug resistance, often associated with mutations in transporters like PfCRT that increase drug efflux from the food vacuole, is a major clinical challenge.[17]

Antibacterial Agents (Fluoroquinolones): The introduction of a fluorine atom and other substituents onto a 4-quinolone core created the highly successful fluoroquinolone class of antibiotics.[18]

-

Mechanism of Action: Fluoroquinolones are bactericidal agents that inhibit bacterial DNA synthesis.[18][19][] They trap and stabilize a complex formed between DNA and essential type II topoisomerase enzymes—specifically DNA gyrase (primary target in many Gram-negative bacteria) and topoisomerase IV (primary target in many Gram-positive bacteria).[19][21][22] This leads to irreversible double-strand DNA breaks and cell death.[18][22]

-

Key Drugs: Ciprofloxacin, Levofloxacin, Moxifloxacin.

Antifungal and Antiviral Agents: Research has also demonstrated the potential of quinoline derivatives as antifungal agents, often by inhibiting lanosterol 14α-demethylase, and as antiviral agents, including as HIV reverse transcriptase inhibitors.[23][24][25]

Anticancer Agents

Quinoline derivatives are a major focus of oncology research, targeting various hallmarks of cancer.[3][6][26]

-

Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Several quinoline-based drugs act as potent kinase inhibitors. For example, Lapatinib and Vandetanib target the ATP-binding site of tyrosine kinases like EGFR and VEGFR, disrupting downstream signaling pathways that control cell proliferation and angiogenesis.[9][27]

-

Topoisomerase Inhibition: Camptothecin, a natural product containing a quinoline ring, and its synthetic analogues like Topotecan and Irinotecan , are potent topoisomerase I inhibitors. They stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in replicating cancer cells.

-

DNA Intercalation and Other Mechanisms: Some quinoline derivatives can intercalate into DNA, disrupting replication and transcription.[26] Others induce apoptosis, inhibit tubulin polymerization, or arrest the cell cycle through various mechanisms.[6][26][28] The novel compound 91b1 was shown to exert its anticancer effect by downregulating Lumican.[29]

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based drug.

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Quinoline-based molecules have been developed to target key inflammatory mediators.[9][10][30]

-

Mechanism of Action: The pharmacological targets for these agents are diverse.[10] Structure-activity relationship studies have shown that specific substitutions determine the target. For instance, quinolines with a carboxylic acid moiety can show Cyclooxygenase (COX) inhibition, while those with a carboxamide group may act as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[9][10] Other targets include Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE) .[9][10]

-

Hydroxychloroquine in Autoimmune Disease: Beyond its antimalarial use, hydroxychloroquine is a cornerstone disease-modifying antirheumatic drug (DMARD) for conditions like lupus and rheumatoid arthritis.[13][31] Its immunomodulatory effects are linked to inhibiting toll-like receptor (TLR) 9 signaling and interfering with lysosomal antigen processing, which dampens the autoimmune response.[13][31][32]

Structure-Activity Relationship (SAR) and Data Analysis

The therapeutic activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.[9][33] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Position 4: Substitution at C4 is critical for many activities. For instance, the 4-aminoquinoline structure is essential for antimalarial drugs like chloroquine.[17] In some anticancer series, amino side chains at this position facilitate antiproliferative activity.[34]

-

Position 7: Substitution at C7, often with chlorine as in chloroquine, is important for antimalarial potency. In some anticancer derivatives, large alkoxy substituents at C7 have been shown to be beneficial.[34]

-

Position 3: A substituent at the C3 position has been identified as a critical feature for developing selective α2C-adrenoceptor antagonists.[33]

-

Hybridization: A modern strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., chalcones, triazoles, ferrocene) to develop multi-target agents, potentially overcoming drug resistance and improving efficacy.[1][17][28]

Table 1: SAR of Quinoline-Chalcone Hybrids as Anticancer Agents

| Compound ID | R1 (Position 6) | R2 (Chalcone) | IC₅₀ (μM) on MCF-7 Cells | Reference |

| Ref (Gefitinib) | - | - | 0.029 | [28] |

| 33 | -H | 4-Cl | 0.037 | [28] |

| 34 | -H | 4-OCH₃ | >100 | [28] |

| 63 | -OCH₃ | 4-Cl | 5.0 | [28] |

| 64 | -OCH₃ | 2,4-diCl | 2.5 | [28] |

| 65 | -CH₃ | 4-Cl | >100 (on RAW cells) | [28] |

This table summarizes selected data to illustrate SAR principles. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth in the MCF-7 breast cancer cell line, except where noted. The data highlights how substitutions on both the quinoline core (R1) and the chalcone moiety (R2) dramatically influence anticancer activity.[28]

Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for a representative synthesis and a fundamental biological assay.

Synthesis Protocol: Friedländer Annulation for a 2,4-Disubstituted Quinoline

This protocol describes the synthesis of a model quinoline derivative via the base-catalyzed condensation of 2-aminoacetophenone with ethyl acetoacetate.

Objective: To synthesize 4-methyl-2-phenylquinoline.

Materials:

-

2-aminoacetophenone (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminoacetophenone (1.0 eq) and absolute ethanol (20 mL/g of amine).

-

Reagent Addition: While stirring, add ethyl acetoacetate (1.2 eq) followed by powdered potassium hydroxide (2.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).

-

Neutralization & Extraction: Neutralize the aqueous mixture by adding 1M HCl dropwise until a precipitate forms or the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-methyl-2-phenylquinoline.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol measures the cytotoxic effect of a novel quinoline derivative on a cancer cell line. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Objective: To determine the IC₅₀ value of a test compound against the A549 human lung cancer cell line.

Materials:

-

A549 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test quinoline compound (dissolved in DMSO to make a 10 mM stock)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture media (e.g., from 100 µM to 0.1 µM). Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The quinoline scaffold is an enduringly important motif in medicinal chemistry, with a rich history and a vibrant future.[2][3] Its derivatives form the basis of essential medicines for malaria, bacterial infections, and cancer. The primary challenges moving forward include combating the rise of drug resistance, particularly in infectious diseases and oncology, and improving the safety profiles of quinoline-based drugs.

Future research will likely focus on several key areas:

-

Rational Design of Multi-Target Agents: Creating hybrid molecules that can simultaneously modulate multiple targets to achieve synergistic effects and circumvent resistance.[1][17]

-

Targeting Novel Pathways: Expanding the application of quinoline derivatives to new therapeutic areas like neurodegenerative and metabolic diseases.[16]

-

Advanced Drug Delivery: Utilizing nanomedicine and other delivery systems to improve the therapeutic index of potent quinoline compounds, ensuring they reach their target tissues with minimal off-target effects.

By leveraging a deep understanding of its synthesis, mechanisms, and SAR, the scientific community can continue to unlock the immense therapeutic potential of the quinoline core, paving the way for the next generation of innovative medicines.

References

- Title: Quinolone antibiotic Source: Wikipedia URL

- Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: ResearchGate URL

- Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity Source: MDPI URL

- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL

- Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: ACS Omega URL

- Title: Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids Source: MDPI URL

- Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PMC - PubMed Central URL

- Title: Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Mechanism of action of and resistance to quinolones Source: PMC - NIH URL

- Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL

- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL

- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: PubMed Central URL

- Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)

- Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - PubMed Central URL

- Title: Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology Source: PubMed URL

- Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed URL

- Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: PNAS URL

- Title: Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria)

- Title: Fluoroquinolone antibiotics: An overview Source: Adesh University Journal of Medical Sciences & Research URL

- Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PMC - PubMed Central URL

- Title: Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents Source: PubMed URL

- Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ResearchGate URL

- Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses Source: ResearchGate URL

- Title: Hydroxychloroquine Source: Wikipedia URL

- Title: Antibacterial Properties of Quinoline Derivatives: A Mini- Review Source: Biointerface Research in Applied Chemistry URL

- Title: The mechanism of action of quinolines and related anti-malarial drugs Source: Sabinet African Journals URL

- Title: Quinoline derivatives 60a–63b reported as anti-inflammatory agents.

- Title: Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity Source: ResearchGate URL

- Title: The Chemistry of Quinolines.

- Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL

- Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL

- Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL

-

Title: Pharmacology of Chloroquine and Hydroxychloroquine Source: PMC - PubMed Central - NIH URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKT3flZTxm2FeS368kUm9-HkIbzMZ1mBaNVI7aMcXblyfeCiyQgfKBJE_mERF4dol212wu1Lmaoa8Son-3a_okVjB_YSCWELFg3yOzPCdJnn-AN_a60ozRwianSI7n90TEzdJmIq7M--qne0E=]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Molecules | Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. iipseries.org [iipseries.org]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.co.za [journals.co.za]

- 15. pnas.org [pnas.org]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 17. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 18. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 19. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 21. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 27. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 29. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Bromoquinoline Compounds: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antimicrobial drugs, the versatility of the quinoline nucleus is well-established.[2][3] The biological activity of quinoline derivatives can be significantly modulated by the introduction of various substituents, and among these, the halogen atoms, particularly bromine, play a pivotal role.[4][5]

The introduction of a bromine atom to the quinoline ring can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide provides an in-depth exploration of the diverse biological activities of bromoquinoline compounds, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective potential. We will delve into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in drug development.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Bromoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[4][6] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7]

Mechanisms of Action and Structure-Activity Relationships (SAR)

The anticancer efficacy of bromoquinolines is intricately linked to the position and number of bromine substituents, as well as the presence of other functional groups.[4][5]

-

Induction of Apoptosis: Many bromoquinoline compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] For instance, 6-bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell death due to its apoptotic activity.[6]

-

Topoisomerase Inhibition: Some bromoquinoline derivatives have been identified as topoisomerase inhibitors.[8] Topoisomerases are crucial enzymes involved in DNA replication and transcription, and their inhibition leads to DNA damage and cell death in rapidly dividing cancer cells. Studies have indicated that compounds like 5,7-dibromo-8-hydroxyquinoline have inhibitory effects on Topoisomerase I.[8]

-

Structure-Activity Relationship Insights:

-

Importance of Substitution: The parent quinoline scaffold often shows minimal anticancer activity, emphasizing the necessity of substitutions to impart cytotoxicity.[5]

-

Effect of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. For example, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterparts.[5][8]

-

Synergistic Effects: The combination of bromo groups with other electron-withdrawing groups, such as nitro or cyano groups, can lead to a synergistic enhancement of anticancer potency.[4][5] For example, 6,8-dibromo-5-nitroquinoline displays remarkable inhibitory activity against various cancer cell lines.[4] The presence of a hydroxyl group at the C-8 position also appears to contribute to potent anticancer activity.[4][8]

-

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of bromoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | ~15-20 µg/mL | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | ~10-15 µg/mL | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | ~6.7-10 µg/mL | [8] |

| 5,7-dicyano-8-hydroxyquinoline | C6 (rat brain tumor) | ~10-15 µg/mL | [8] |

| 5,7-dicyano-8-hydroxyquinoline | HeLa (human cervix carcinoma) | ~10-15 µg/mL | [8] |

| 5,7-dicyano-8-hydroxyquinoline | HT29 (human colon carcinoma) | ~10-15 µg/mL | [8] |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [4] |

| 6,8-dibromo-5-nitroquinoline | HT29 (human adenocarcinoma) | 26.2 | [4] |

| 6,8-dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) | 26.4 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human adenocarcinoma) | 15.0 | [4] |

Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-fluorouracil).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Visualizing Structure-Activity Relationships

Caption: Logical flow of structure-activity relationships for substituted quinolines in anticancer activity.

Antimicrobial Activities: Combating Pathogenic Microbes

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The introduction of bromine atoms can further enhance the antimicrobial spectrum and potency of these compounds.

Mechanisms of Action and Spectrum of Activity

Bromoquinoline derivatives have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10] While the exact mechanisms of action can vary, they often involve the disruption of essential cellular processes in microbes. Some proposed mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of bromoquinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [10] |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [10] |

| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | Gram-positive bacteria | 0.80 - 1.00 (mg/mL) | [10][11] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10]

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: Culture bacterial or fungal strains on appropriate agar plates. Transfer a few colonies to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the bromoquinoline compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Antimicrobial Evaluation Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

While the research on the antiviral and neuroprotective effects of bromoquinoline compounds is not as extensive as for their anticancer and antimicrobial activities, preliminary studies suggest promising potential in these areas.

Antiviral Activities

The quinoline scaffold has been a source of inspiration for the development of antiviral agents.[12][13] For instance, chloroquine and hydroxychloroquine, both quinoline derivatives, have shown in vitro activity against several viruses.[12][13] While specific studies on a wide range of bromoquinolines are still emerging, the structural similarities to known antiviral quinolines suggest that bromo-substitution could be a viable strategy to develop novel antiviral compounds. The evaluation of antiviral activity typically involves cell-based assays where the ability of the compound to inhibit virus-induced cytopathic effects is measured.[13] The 50% effective concentration (EC50) is a key parameter determined in these assays.[13]

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[14] Quinoline derivatives have been explored for their neuroprotective potential due to their ability to modulate pathways involved in oxidative stress, inflammation, and apoptosis in neuronal cells.[14] Studies on isoquinoline alkaloids have shown that they can exert neuroprotective effects by inhibiting neuroinflammation, reducing oxidative damage, and regulating autophagy.[15][16][17] Although direct evidence for bromoquinolines is limited, the known ability of bromine to modulate lipophilicity could enhance the blood-brain barrier permeability of quinoline compounds, a critical factor for drugs targeting the central nervous system.

Evaluation of neuroprotective effects often involves in vitro models using neuronal cell lines subjected to neurotoxic insults or in vivo models of neurodegeneration.[14] Key experimental readouts include cell viability assays, measurement of reactive oxygen species (ROS), and assessment of apoptotic markers.

Future Perspectives and Conclusion

Bromoquinoline compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. The strategic incorporation of bromine atoms into the quinoline scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these derivatives. The compelling evidence for their anticancer and antimicrobial activities, coupled with their emerging potential as antiviral and neuroprotective agents, underscores the importance of continued research in this area.

Future efforts should focus on:

-

Elucidating detailed mechanisms of action for the observed biological effects.

-

Conducting comprehensive structure-activity relationship studies to guide the rational design of more potent and selective compounds.

-

Exploring novel synthetic methodologies to expand the chemical diversity of bromoquinoline libraries.

-

Utilizing in vivo models to validate the therapeutic potential of lead compounds.

References

- BenchChem. (2025).

- Cakmak, O., Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design.

- BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.

- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Eze, F. U., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.

- Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.

- Tiglani, D., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research.

- Wang, Y., et al. (n.d.). Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold. bioRxiv.

- Jain, K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.

- Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry.

- Humeedi, M. D., & Hussein, M. S. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. AIP Conference Proceedings.

- Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry.

- Pinto, B. S., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules.

- Matada, B. S., et al. (2021). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Biointerface Research in Applied Chemistry.

- De Wilde, A. H., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research.

- Sharma, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Rasayan Journal of Chemistry.

- BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.

- Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- de Souza, C. M., et al. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy.

- Santoro, M., et al. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. Viruses.

- Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy.

- Ndagi, U., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics.

- Zhang, Q., et al. (2012). The neuroprotective effect of pyrroloquinoline quinone on traumatic brain injury. Journal of Neurotrauma.

- Zhang, C., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- Zhang, C., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- Zhang, C., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-Bromoquinolin-5-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Halogenated quinolinols, in particular, serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 7-Bromoquinolin-5-ol, a key building block for drug discovery and materials science. We will explore its chemical identity, outline a robust synthetic pathway with mechanistic insights, detail its physicochemical and spectroscopic properties, and discuss its reactivity and strategic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. The strategic placement of the bromine atom at the C7 position and the hydroxyl group at the C5 position provides two distinct points for chemical modification, making it a valuable synthetic intermediate.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1261677-80-8[1] |

| Molecular Formula | C₉H₆BrNO[1] |

| Molecular Weight | 224.05 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)Br)C(=C1)O |

| InChI Key | FZXLWWXIZAJJRR-UHFFFAOYSA-N |

Physicochemical Data

Below is a summary of the key physical and chemical properties. Note that some values are predicted based on computational models due to the compound's status as a specialized research chemical.

| Property | Value | Source |

| Density (Predicted) | 1.7±0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.0 ± 0.2 (phenolic OH) | Computational |